molecular formula C8H10ClNOS B1489129 1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol CAS No. 1343152-12-4

1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol

Cat. No.: B1489129
CAS No.: 1343152-12-4
M. Wt: 203.69 g/mol
InChI Key: YJTQDJWVKYLZBJ-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol is a useful research compound. Its molecular formula is C8H10ClNOS and its molecular weight is 203.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c9-8-2-1-7(12-8)5-10-3-6(11)4-10/h1-2,6,11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTQDJWVKYLZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(S2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 1403766-73-3
Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
IUPAC Name 1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol
SMILES CC1(CN(C1)C2CNC2)O.Cl

Antimicrobial Activity

Research indicates that azetidinone derivatives, including 1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures have shown effectiveness against various bacterial strains, suggesting a potential for developing new antibiotics from this class of compounds .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Specific azetidinone derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis in human cancer cell lines such as breast and prostate cancer cells. For instance, azetidinone derivatives have been reported to exhibit antiproliferative activity against MCF-7 and MDA-MB-231 human breast carcinoma cells at nanomolar concentrations .

The biological activity of 1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol may be attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activity or receptor interactions, leading to various biological effects. For example, some azetidinone derivatives are known inhibitors of serine proteases, which play crucial roles in cancer progression and inflammation .

Case Studies

Several case studies have investigated the biological efficacy of azetidinone derivatives:

  • Antimicrobial Testing : A series of azetidinone compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, highlighting their potential as new antimicrobial agents .
  • Anticancer Activity : In vitro studies demonstrated that specific azetidinone derivatives inhibited the growth of cancer cell lines significantly more than control groups. The mechanism involved apoptosis induction through the activation of caspase pathways .
  • Factor Xa Inhibition : Some studies have explored the use of azetidinone derivatives as inhibitors of Factor Xa, an important target in anticoagulation therapy. The compound showed promising results in reducing thrombin generation in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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